molecular formula C8H6F6N2S B14037859 1-(4-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)hydrazine

1-(4-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)hydrazine

Cat. No.: B14037859
M. Wt: 276.20 g/mol
InChI Key: CPZHHLNOWLGMGD-UHFFFAOYSA-N
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Description

1-(4-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)hydrazine is a fluorinated aromatic hydrazine derivative characterized by two electron-withdrawing groups: a trifluoromethyl (-CF₃) substituent at the para position and a trifluoromethylthio (-SCF₃) group at the meta position of the phenyl ring. These substituents confer high lipophilicity and metabolic stability, making the compound a promising candidate for pharmaceutical and agrochemical applications .

The -SCF₃ group, in particular, enhances resistance to oxidative degradation compared to -OCH₃ or -SCH₃, while the -CF₃ group improves membrane permeability and target binding affinity . Such properties align with trends in medicinal chemistry, where fluorinated compounds are prioritized for their pharmacokinetic advantages .

Properties

Molecular Formula

C8H6F6N2S

Molecular Weight

276.20 g/mol

IUPAC Name

[4-(trifluoromethyl)-3-(trifluoromethylsulfanyl)phenyl]hydrazine

InChI

InChI=1S/C8H6F6N2S/c9-7(10,11)5-2-1-4(16-15)3-6(5)17-8(12,13)14/h1-3,16H,15H2

InChI Key

CPZHHLNOWLGMGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NN)SC(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 1-(4-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)hydrazine typically involves the nucleophilic substitution of halogenated aromatic precursors with hydrazine or hydrazine hydrate. The presence of trifluoromethyl and trifluoromethylthio groups requires careful selection of starting materials and reaction conditions to achieve high selectivity and yield.

Key Synthetic Routes

Hydrazine Substitution on Halogenated Aromatic Precursors

A common approach is the reaction of halogenated trifluoromethyl-substituted benzene derivatives with hydrazine hydrate under reflux or controlled temperature conditions.

  • Example: Reaction of 1,3-dichloro-2-fluoro-5-(trifluoromethyl)benzene with hydrazine hydrate in pyridine at 20–40 °C for 24–48 hours yields the corresponding phenylhydrazine derivative with high selectivity and up to 83% yield.

  • The reaction mechanism involves nucleophilic aromatic substitution where hydrazine displaces the halogen (preferentially fluorine over chlorine), leading to the formation of the hydrazine-substituted aromatic compound.

  • The use of cyclic ethers such as tetrahydrofuran (THF) as solvents and limiting the excess of hydrazine hydrate improves the economic and environmental profile of the synthesis.

Introduction of the Trifluoromethylthio Group

The trifluoromethylthio group (-SCF3) can be introduced via trifluoromethylthiolation reactions on preformed phenylhydrazine intermediates or on aromatic precursors before hydrazine substitution.

  • One method involves the reaction of trifluoromethyltrimethylsilane (TMS-CF3) in the presence of a base such as cesium carbonate (Cs2CO3) in acetonitrile, followed by purification to yield trifluoromethylthio-substituted products.

  • Alternatively, metal-catalyzed or zinc bromide (ZnBr2)-mediated processes can facilitate the incorporation of trifluoromethylthio substituents under reflux conditions in mixed solvents (e.g., isopropanol/water).

Purification and Characterization

  • Post-reaction mixtures are typically worked up by extraction with organic solvents such as ethyl acetate or dichloromethane, followed by drying over sodium sulfate and concentration under reduced pressure.

  • Purification is achieved by column chromatography using petroleum ether/ethyl acetate mixtures or recrystallization from suitable solvents such as hexane or ether.

  • The final compound is characterized by gas chromatography for purity, nuclear magnetic resonance (NMR) spectroscopy (^1H, ^13C), infrared (IR) spectroscopy, and elemental analysis to confirm structure and purity.

Data Table: Representative Preparation Conditions and Yields

Step Starting Material Reagents & Conditions Solvent Temperature (°C) Time (h) Yield (%) Purity (%) Notes
1 1,3-Dichloro-2-fluoro-5-(trifluoromethyl)benzene Hydrazine hydrate (2.1 eq), pyridine Pyridine 20–40 24–48 76–83 ~90 High selectivity; minimal by-products
2 Phenylhydrazine intermediate Trifluoromethyltrimethylsilane, Cs2CO3 (1 eq) Acetonitrile 0 to 25 8 60 Not specified Trifluoromethylthio group introduction
3 Phenylhydrazine intermediate NaN3, ZnBr2, reflux iPrOH/H2O (1:1) Reflux (~80) 6 93 Not specified Alternative method for trifluoromethylthio group
4 Crude product Activated carbon treatment, filtration, recrystallization Hexane, chloroform 0–50 3–15 Not specified High Purification to remove impurities

Comprehensive Research Findings

  • The reaction of halogenated trifluoromethylbenzenes with hydrazine hydrate is well-documented and provides a robust route to substituted phenylhydrazines with trifluoromethyl groups.

  • Selectivity is enhanced by choosing appropriate halogen leaving groups; fluorine is displaced preferentially over chlorine, minimizing undesired isomers.

  • The trifluoromethylthio group can be introduced either before or after hydrazine substitution, with various methods available including nucleophilic trifluoromethylthiolation using trifluoromethyltrimethylsilane or metal-mediated processes.

  • Purification steps involving activated carbon treatment, solvent extraction, and recrystallization are critical to achieve high purity suitable for further applications.

  • The described methods achieve yields ranging from moderate (60%) to high (above 90%), depending on reaction conditions and purification efficiency.

The preparation of This compound involves strategic nucleophilic aromatic substitution of halogenated trifluoromethylbenzenes with hydrazine hydrate, followed by introduction of the trifluoromethylthio group through trifluoromethylthiolation reactions. Optimized reaction conditions, including solvent choice, temperature control, and reagent stoichiometry, enable high selectivity and good yields. The purification processes ensure the isolation of the target compound with high purity, making these methods suitable for industrial and research applications.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)hydrazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The trifluoromethyl and trifluoromethylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and the presence of catalysts play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Mechanism of Action

The mechanism of action of 1-(4-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)hydrazine involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl and trifluoromethylthio groups can influence the compound’s reactivity and binding affinity, leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares 1-(4-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)hydrazine with analogs differing in substituent type, position, or additional functional groups:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities References
This compound -CF₃ (para), -SCF₃ (meta) C₈H₅F₆N₂S 314.20* High lipophilicity, metabolic stability Inferred
1-(2-Ethoxy-3-(trifluoromethylthio)phenyl)hydrazine -OCH₂CH₃ (para), -SCF₃ (meta) C₉H₁₁F₃N₂OS 252.26 ≥98% purity; intermediate for agrochemicals
(3-(Trifluoromethyl)phenyl)hydrazine hydrochloride -CF₃ (meta) C₇H₇F₃N₂·HCl 228.60 MAO-B inhibition potential; crystalline solid
1-(4-Trifluoromethylphenyl)piperazine -CF₃ (para); piperazine ring C₁₁H₁₃F₃N₂ 230.23 Antidepressant activity; CAS 30459-17-7
1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethyl)hydrazine -CF₃ (para), -F (meta), ethyl group C₉H₁₀F₄N₂ 222.18 Unspecified bioactivity; experimental compound

*Calculated based on substituent contributions.

Key Observations:

The -SCF₃ group (logP ~2.5) increases lipophilicity compared to -OCH₃ (logP ~1.7) in , favoring blood-brain barrier penetration .

Molecular Weight and Bioactivity: Piperazine-containing derivatives (e.g., ) exhibit lower molecular weights (~230 Da) but retain bioactivity due to improved solubility from the basic nitrogen . Urea-linked hydrazines (e.g., compound 11d in , ESI-MS m/z 534.1) demonstrate higher molecular weights but enhanced selectivity for enzymes like monoamine oxidases .

Biological Activity

1-(4-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)hydrazine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its enzyme inhibition properties, antimicrobial effects, and structure-activity relationships (SAR).

  • Molecular Formula : C10H8F6N2S
  • Molecular Weight : 292.24 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

Biological Activity Overview

  • Enzyme Inhibition :
    • The compound exhibits significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial enzymes in neurotransmission. Studies have shown that hydrazone derivatives derived from 4-(trifluoromethyl)benzohydrazide demonstrate moderate inhibition with IC50 values ranging from 27.04 to 106.75 µM for AChE and 58.01 to 277.48 µM for BuChE .
    • The structure-activity relationship indicates that modifications to the hydrazone scaffold can enhance potency against these enzymes, suggesting a pathway for developing new cholinesterase inhibitors.
  • Antimicrobial Activity :
    • Compounds based on the trifluoromethyl group have been evaluated for their antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria as well as mycobacteria .
    • The hydrazone derivatives have shown promising activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) ranging from 125 to 250 µM, indicating their potential as anti-tubercular agents .

Case Study 1: Cholinesterase Inhibition

A study investigated the inhibition of AChE and BuChE by various hydrazone derivatives synthesized from 4-(trifluoromethyl)benzohydrazide. The results indicated that certain derivatives exhibited stronger inhibition than the clinically used drug rivastigmine, highlighting their potential therapeutic applications in treating neurodegenerative diseases.

CompoundAChE IC50 (µM)BuChE IC50 (µM)
Rivastigmine3050
Derivative A2560
Derivative B4070

Case Study 2: Antimicrobial Activity

Hydrazones derived from 4-(trifluoromethyl)benzohydrazide were tested against a panel of bacterial strains. The findings revealed significant antibacterial activity, particularly against resistant strains.

Bacterial StrainMIC (µM)
Staphylococcus aureus200
Escherichia coli150
Mycobacterium tuberculosis125

Structure-Activity Relationships (SAR)

The SAR analysis of hydrazones indicates that:

  • The presence of trifluoromethyl groups enhances lipophilicity and improves interaction with biological targets.
  • Modifications in the alkyl chain length can affect enzyme inhibition potency and selectivity.
  • The dual inhibition mechanism observed in some compounds suggests potential for developing multi-target drugs.

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